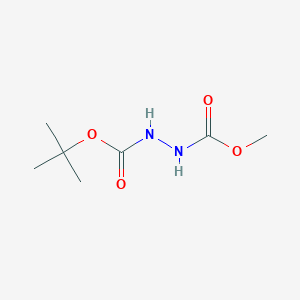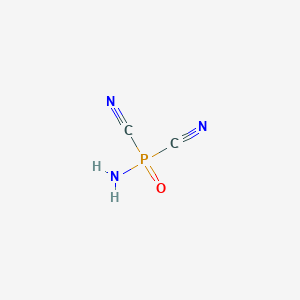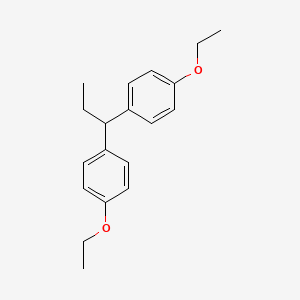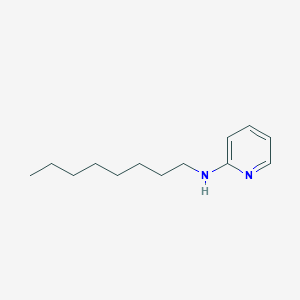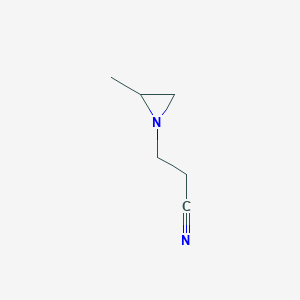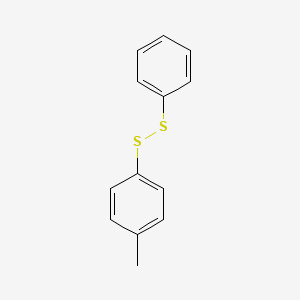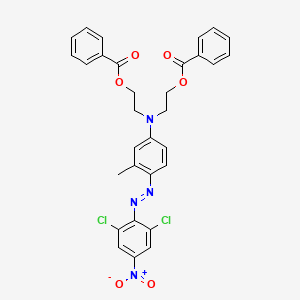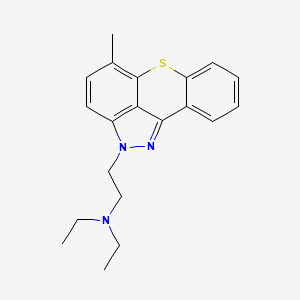
2H-(1)BENZOTHIOPYRANO(4,3,2-cd)INDAZOLE, 2-(2-(DIETHYLAMINO)ETHYL)-5-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IA-5 is a synthetic compound known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its distinct molecular structure, which allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
Vorbereitungsmethoden
The synthesis of IA-5 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled temperature and pressure conditions.
Intermediate Formation: The product of the initial reaction is then subjected to further chemical transformations to form an intermediate compound.
Final Synthesis: The intermediate is finally converted into IA-5 through a series of reactions involving catalysts and solvents.
Industrial production methods for IA-5 typically involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as automated control systems and real-time monitoring.
Analyse Chemischer Reaktionen
IA-5 undergoes various types of chemical reactions, including:
Oxidation: IA-5 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically oxidized derivatives of IA-5.
Reduction: Reduction of IA-5 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced forms of the compound.
Substitution: IA-5 can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The conditions for these reactions vary depending on the desired product and the specific reagents used. Temperature, pressure, and solvent choice are critical factors that influence the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
IA-5 has a wide range of applications in scientific research, including:
Chemistry: IA-5 is used as a reagent in organic synthesis, facilitating the formation of complex molecules through various chemical reactions.
Biology: In biological research, IA-5 is employed as a probe to study cellular processes and molecular interactions.
Medicine: IA-5 has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: IA-5 is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of IA-5 involves its interaction with specific molecular targets within cells. IA-5 binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and may include signal transduction, gene expression regulation, and metabolic changes.
Eigenschaften
CAS-Nummer |
24167-33-7 |
|---|---|
Molekularformel |
C20H23N3S |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-(10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-14-yl)ethanamine |
InChI |
InChI=1S/C20H23N3S/c1-4-22(5-2)12-13-23-16-11-10-14(3)20-18(16)19(21-23)15-8-6-7-9-17(15)24-20/h6-11H,4-5,12-13H2,1-3H3 |
InChI-Schlüssel |
PZNBLEUYLIRHEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C2=C3C(=C(C=C2)C)SC4=CC=CC=C4C3=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)


